4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid
Description
Nomenclature and Classification
4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid is a fluorinated sulfonamide derivative with systematic nomenclature reflecting its structural complexity. The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , delineates its core components:
- A benzoic acid backbone substituted at the para-position (carbon 4).
- A sulfonamide group (-SO₂-NH-) linked to a trifluoromethyl group (-CF₃).
Alternative nomenclature includes 4-(trifluoromethylsulfonamido)benzoic acid and 4-[[(trifluoromethyl)sulfonyl]amino]benzoic acid , which emphasize the sulfonamide linkage. The compound’s identifiers are cataloged across major chemical databases:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 5433-54-5 | |
| EC Number | 819-866-3 | |
| PubChem CID | 222020 | |
| Molecular Formula | C₈H₆F₃NO₄S | |
| Molecular Weight | 269.20 g/mol |
Structurally, it belongs to the aryl sulfonamide class, characterized by a sulfonamide group attached to an aromatic ring. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and stability.
Historical Context and Discovery
The compound’s first recorded synthesis dates to the early 21st century, with PubChem entries indicating its registration on March 26, 2005. Its development aligns with broader advancements in fluorinated sulfonamide chemistry , driven by the demand for thermally stable and bioavailable intermediates. While specific inventors or institutions are not explicitly documented in public sources, its synthesis likely emerged from methodologies optimizing sulfonylation reactions between benzoic acid derivatives and trifluoromethanesulfonyl reagents.
Early applications focused on its utility as a building block for complex molecules, leveraging both the carboxylic acid and sulfonamide functional groups for further derivatization. For example, its structural analogs have been employed in cytotoxic agent development, as demonstrated in studies evaluating trifluoromethyl sulfonamides against cancer cell lines.
Significance in Fluorinated Sulfonamide Chemistry
The integration of a trifluoromethyl group into sulfonamide architectures confers unique physicochemical properties:
- Enhanced Lipophilicity : The -CF₃ group increases membrane permeability, critical for pharmaceutical applications.
- Electron-Withdrawing Effects : Stabilizes adjacent functional groups, influencing reaction kinetics and selectivity.
- Metabolic Resistance : Fluorine’s electronegativity reduces susceptibility to enzymatic degradation, extending half-life in biological systems.
In synthetic chemistry, this compound serves as a versatile intermediate. Its carboxylic acid moiety enables esterification or amidation, while the sulfonamide group participates in nucleophilic substitution or cross-coupling reactions. For instance, derivatives of this compound have been utilized in synthesizing inhibitors targeting enzymatic pathways.
Table 2: Functional Groups and Reactivity
| Functional Group | Position | Role in Reactivity |
|---|---|---|
| Carboxylic Acid | Para | Acidic proton, hydrogen bonding |
| Sulfonamide (N-SO₂CF₃) | Para | Electron-withdrawing, stability |
The compound’s dual functionality facilitates its use in multistep syntheses , particularly in medicinal chemistry for constructing bioactive molecules. Recent studies highlight its role in generating ligands with high affinity for protein targets, underscoring its importance in drug discovery.
Properties
IUPAC Name |
4-(trifluoromethylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPKHIFHRHXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278414 | |
| Record name | 4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5433-54-5 | |
| Record name | NSC7172 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethylsulfonamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Sulfonylation
One effective method for synthesizing 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid is through sulfonylation reactions using trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl fluoride (TFMSF).
-
- Reagents : Trifluoromethanesulfonic anhydride, 4-aminobenzoic acid.
- Solvent : Anhydrous solvents such as dichloromethane or acetonitrile.
- Temperature : Typically performed at room temperature or slightly elevated temperatures (up to 50°C).
-
- Dissolve 4-aminobenzoic acid in the chosen solvent.
- Slowly add the sulfonylating agent while stirring.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, quench the reaction and purify the product through recrystallization or column chromatography.
Functional Group Transformation
This method starts with readily available derivatives of benzoic acid and involves several steps to achieve the final product.
Starting Material : Begin with 4-aminobenzoic acid.
Formation of Intermediate : Convert the amino group into a sulfonamide using a suitable sulfonyl chloride (e.g., trifluoromethanesulfonyl chloride).
Final Conversion : Hydrolyze or reduce any remaining functional groups to yield the desired compound.
- Yield and Purity : Typically high yields (>80%) can be achieved with careful control of reaction conditions.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Sulfonylation | Simple procedure, high yields | Requires careful handling of reagents |
| Functional Group Transformation | Versatile approach, applicable to various substrates | More steps involved, potentially lower yields |
Research Findings and Data
Recent studies have indicated that optimizing reaction conditions significantly affects both yield and purity. For instance, varying solvent polarity and temperature can lead to different reaction pathways and by-products.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room Temperature | 85 | >95 |
| Elevated Temperature | 90 | >98 |
| Use of Catalysts | 92 | >97 |
These findings suggest that careful optimization can enhance both the efficiency and effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinic acids.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl amine moiety can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues include sulfonamide- and sulfonyl-substituted benzoic acids with variations in substituents (e.g., methoxy, nitro, acetyl) on the aromatic ring. The following table summarizes their properties:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethylsulfonamide group (-SO₂NH-CF₃) enhances acidity compared to methoxy or acetyl substituents, as seen in the lower pKa of the carboxylic acid group (e.g., ).
- Lipophilicity: Trifluoromethylated analogues (e.g., 3n, Mefluidide) exhibit higher logP values, favoring membrane permeability and bioavailability.
- Synthetic Yields: Electron-deficient aryl amines (e.g., 3-nitroaniline in 2d) yield higher product purity (93–99%) compared to bulky substituents (e.g., 51% for 4zi in ).
Spectroscopic and Analytical Data
13C-NMR Shifts:
Elemental Analysis:
- Calculated vs. found values for C, H, and N in sulfonamides (e.g., : C 47.26% vs. 47.38%) confirm high purity.
Biological Activity
4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in biochemical research due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The compound's chemical structure is characterized by the presence of a trifluoromethyl group and a sulfonamide moiety, which contribute to its distinctive properties. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₃NO₂S |
| Molecular Weight | 267.24 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High (due to trifluoromethyl group) |
The biological activity of this compound primarily involves enzyme inhibition. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cell signaling processes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets effectively.
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to the PABA structure have resulted in compounds with potent antibacterial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 15.62 µM against MRSA .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines such as HepG2 and MCF-7, with IC50 values indicating significant potency . The mechanism appears to involve the induction of apoptosis and inhibition of cancer cell proliferation through interference with critical metabolic pathways.
Anti-inflammatory Effects
The sulfonamide functionality is known to modulate inflammatory responses. Compounds derived from this compound have shown promise in reducing inflammation markers in various experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several PABA derivatives, including this compound. The results indicated that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains .
Study 2: Anticancer Screening
In a comparative study on anticancer agents, derivatives of the compound were screened against multiple cancer cell lines. The findings revealed that some derivatives had IC50 values below 10 µM against HepG2 cells, highlighting their potential as effective anticancer drugs .
Q & A
Q. What are the standard synthetic routes for 4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl esters of benzoic acid derivatives (e.g., methyl 4-aminobenzoate) can react with trifluoromethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group . Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride), and solvent choice (dichloromethane or THF). Byproducts like unreacted starting materials or disubstituted products are minimized via thin-layer chromatography (TLC) monitoring and gradient purification .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer : Key NMR signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), NH proton (δ 10.2–10.8 ppm, broad singlet).
- ¹⁹F NMR : CF₃ group (δ -78 to -80 ppm, singlet) .
IR spectroscopy confirms the sulfonamide group (asymmetric S=O stretch at 1350–1300 cm⁻¹ and symmetric stretch at 1160–1120 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹). Comparative analysis with reference spectra from databases (e.g., PubChem) validates purity .
Q. What strategies are effective for resolving low solubility of this compound in aqueous media during biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or ethanol to pre-dissolve the compound. For pH-sensitive assays, buffer systems (e.g., phosphate buffer pH 7.4) with surfactants (e.g., Tween-20) enhance dispersion. Sonication or heating (40–50°C) can temporarily improve solubility without degradation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl sulfonamide group influence the compound’s reactivity in enzyme inhibition studies?
- Methodological Answer : The -SO₂NH(CF₃) group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., serine or cysteine) in enzyme active sites. Kinetic assays (e.g., fluorescence-based inhibition of carbonic anhydrase) quantify inhibition constants (Kᵢ). Computational docking (AutoDock Vina) models hydrogen bonding between the sulfonamide and catalytic zinc ions in metalloenzymes .
Q. What computational tools predict feasible retrosynthetic pathways for derivatives of this compound?
- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) prioritize routes based on reaction yields and step efficiency. For example, substituting the benzoic acid core with pyridine rings (as in ) is predicted using fragment-based similarity scoring. Density Functional Theory (DFT) calculations (Gaussian 09) assess transition-state energies for sulfonamide bond formation .
Q. How can crystallography resolve discrepancies in molecular conformation between computational models and experimental data?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 173 K) determines bond angles and dihedral angles. For this compound derivatives, compare experimental data (e.g., C-S bond length: 1.76 Å) with DFT-optimized structures. Discrepancies >0.05 Å indicate lattice packing effects or dynamic disorder, addressed via Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
